Antibacterial EC50: 4-Fluorophenyl-Thiazole Derivative A1 vs. Bismerthiazol and Thiodiazole Copper Against Xanthomonas oryzae pv. oryzae
In a direct comparative antibacterial assay, the 4-fluorophenyl-thiazole-containing derivative N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide (compound A1) demonstrated an EC50 of 156.7 µM against Xanthomonas oryzae pv. oryzae (Xoo), which is superior to the widely used agricultural bactericides bismerthiazol (EC50 = 230.5 µM) and thiodiazole copper (EC50 = 545.2 µM) tested under identical conditions [1]. The 4-fluorophenyl-thiazole scaffold thus provides a 1.5-fold potency advantage over bismerthiazol and a 3.5-fold advantage over thiodiazole copper. Scanning electron microscopy confirmed that compound A1 induces cell membrane rupture in Xoo, providing a mechanistic basis distinct from that of the commercial comparators [1].
| Evidence Dimension | Antibacterial EC50 against Xanthomonas oryzae pv. oryzae |
|---|---|
| Target Compound Data | 156.7 µM (for derivative A1 bearing the 4-fluorophenyl-thiazole scaffold) |
| Comparator Or Baseline | Bismerthiazol: 230.5 µM; Thiodiazole copper: 545.2 µM |
| Quantified Difference | 1.5-fold more potent than bismerthiazol; 3.5-fold more potent than thiodiazole copper |
| Conditions | In vitro antibacterial activity assay against Xoo; EC50 values determined from dose-response curves |
Why This Matters
For agricultural antibacterial programs targeting Xanthomonas pathogens, the 4-fluorophenyl-thiazole scaffold confers a measurable potency advantage over the two most widely used commercial bactericides, justifying its selection as a lead scaffold for further optimization.
- [1] Molecules (2020) 'Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties', Molecules, 25(8), 1772. doi:10.3390/molecules25081772. View Source
